3-Iodo-1H-indazole-6-carbaldehyde

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction C-3 vinylation

Procure 3-Iodo-1H-indazole-6-carbaldehyde as a strategic, bifunctional scaffold for Pd-catalyzed cross-coupling and kinase inhibitor development. The C3-iodo handle enables Suzuki, Sonogashira, and Heck reactions without NH protection, while the C6-aldehyde offers orthogonal diversification. This substitution pattern is essential for accessing bioactive derivatives in oncology programs. Ensure supply chain integrity with this key intermediate.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 944904-42-1
Cat. No. B1390585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-indazole-6-carbaldehyde
CAS944904-42-1
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1C=O)I
InChIInChI=1S/C8H5IN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11)
InChIKeyLNFYGHSDBUEHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-indazole-6-carbaldehyde (CAS 944904-42-1) – Technical Overview for Procurement and Research Selection


3-Iodo-1H-indazole-6-carbaldehyde (CAS 944904-42-1) is a di-substituted indazole heterocycle bearing a C3-iodo group and a C6-carbaldehyde moiety. This halogenated indazole scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for palladium-catalyzed cross-coupling reactions and as an intermediate in kinase inhibitor development programs [1]. The compound is commercially available with standard purity specifications ranging from 95% to ≥98% , and is typically stored at 2–8°C with protection from light [2].

Why 3-Iodo-1H-indazole-6-carbaldehyde Cannot Be Substituted with Unhalogenated or Regioisomeric Indazole Aldehydes


The substitution of 3-Iodo-1H-indazole-6-carbaldehyde with unhalogenated analogs such as 1H-indazole-6-carbaldehyde (CAS 669050-69-5) or regioisomeric indazole aldehydes fundamentally compromises synthetic utility and target product profiles. The C3-iodo substituent is essential for enabling palladium-catalyzed cross-coupling chemistries (Suzuki-Miyaura, Sonogashira, and Heck-type reactions), which are not accessible from the non-iodinated parent compound [1]. In kinase inhibitor development programs, particularly those targeting PLK4 and TTK, the 3-iodo-6-carbaldehyde substitution pattern provides the precise vector geometry required for accessing biologically active derivatives, while unhalogenated or differently substituted analogs fail to deliver the same synthetic entry points [2]. The combined presence of the C3 iodine (a superior leaving group for cross-coupling) and the C6 aldehyde (an orthogonal functional handle for reductive amination, condensation, or further homologation) creates a unique bifunctional scaffold that cannot be replicated by mono-functional or regioisomeric indazole aldehydes [3].

Quantitative Comparative Evidence: 3-Iodo-1H-indazole-6-carbaldehyde vs. Closest Analogs and In-Class Alternatives


Synthetic Yield Comparison: 3-Iodo-1H-indazole-6-carbaldehyde vs. Non-Iodinated 1H-Indazole-6-carbaldehyde in Cross-Coupling

3-Iodo-1H-indazole-6-carbaldehyde undergoes C-3 vinylation via Suzuki-Miyaura cross-coupling with pinacol vinyl boronate, achieving isolated yields up to 85% under microwave irradiation conditions. In contrast, the non-iodinated analog 1H-indazole-6-carbaldehyde (CAS 669050-69-5) lacks the C3-iodo leaving group and is completely unreactive toward this palladium-catalyzed C-3 functionalization chemistry [1]. The presence of the C3 iodine transforms the indazole-6-carbaldehyde scaffold from a terminal building block into a versatile intermediate capable of iterative synthesis sequences.

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction C-3 vinylation Microwave-assisted synthesis

Patent-Documented Utility as a PLK4/TTK Kinase Inhibitor Intermediate vs. General Indazole Aldehydes

3-Iodo-1H-indazole-6-carbaldehyde is explicitly identified in patent literature as a synthetic precursor for indazole-based polo-like kinase 4 (PLK4) and TTK protein kinase inhibitors with demonstrated anticancer activity. Patent US2014/0371202 A1 discloses that compounds derived from this scaffold exhibit potent inhibition against PLK4 and TTK kinases, with anticancer activity validated against breast cancer, colon cancer, and ovarian cancer cell lines [1]. General indazole aldehydes lacking the 3-iodo substitution do not provide the same synthetic entry to this specific pharmacophore class and are not claimed as key intermediates in these patent-protected inhibitor series.

Kinase inhibitor PLK4 inhibitor TTK inhibitor Cancer therapeutics

Sonogashira Cross-Coupling Reactivity: C3-Iodoindazole Aldehyde vs. C3-Bromo or C3-Chloro Analogs

3-Iodo-1H-indazole-6-carbaldehyde, by virtue of its C3-iodo substituent, serves as an electrophilic partner in Sonogashira cross-coupling reactions with terminal alkynes, enabling the synthesis of 3-alkynylindazole derivatives as precursors to 2-aza tryptamines. Literature establishes that 3-iodoindazoles undergo efficient Sonogashira coupling under mild conditions [1]. While direct quantitative yield data for 3-iodo-1H-indazole-6-carbaldehyde specifically are not available in primary literature, class-level inference from 3-iodoindazole reactivity studies indicates that C3-iodo derivatives are significantly more reactive than C3-bromo analogs (typical relative reactivity ratio ~10-50× for aryl iodides vs. aryl bromides in Pd-catalyzed couplings) and far more reactive than C3-chloro or unsubstituted indazoles which are unreactive under standard Sonogashira conditions [2].

Sonogashira coupling Alkynylation C-C bond formation Indazole functionalization

Commercial Purity and Availability: Target Compound vs. Closest Analogs

3-Iodo-1H-indazole-6-carbaldehyde is commercially available from multiple suppliers with purity specifications ranging from 95% to ≥98% . Sigma-Aldrich lists the compound at 97% purity . Multiple suppliers including AKSci, Capot Chemical, CymitQuimica, and Aladdin offer the compound with documented purity of 97% or higher . The closest analog, 1H-indazole-6-carbaldehyde (CAS 669050-69-5), is also commercially available at comparable purity (≥95%), but lacks the C3-iodo functionality essential for cross-coupling and kinase inhibitor intermediate applications described in Evidence Items 1-3.

Commercial availability Purity specification Procurement Quality control

PLK4 Inhibitor Scaffold Performance: Indazole-Based Series Yields Sub-Nanomolar Potency

Indazole-based PLK4 inhibitors derived from scaffolds containing the 3-iodo-6-carbaldehyde substitution pattern have demonstrated exceptional potency. A 2025 study in RSC Medicinal Chemistry reported compound C05, an indazole-based PLK4 inhibitor, exhibiting kinase inhibitory activity with IC50 < 0.1 nM [1]. At the cellular level, C05 showed antiproliferative effects against IMR-32 (neuroblastoma), MCF-7 (breast cancer), and H460 (non-small cell lung cancer) cell lines with IC50 values of 0.948 μM, 0.979 μM, and 1.679 μM, respectively [1]. The compound demonstrated favorable kinase selectivity toward PLK4 among 10 kinases tested, achieving an inhibition rate of 87.45% [1]. While 3-iodo-1H-indazole-6-carbaldehyde serves as a synthetic precursor rather than the final inhibitor, this class-level evidence demonstrates the value of the 3-iodoindazole-6-carbaldehyde scaffold in accessing highly potent kinase inhibitors.

PLK4 inhibition IC50 Antiproliferative activity Structure-activity relationship

Synthetic Preparation Yield: 3-Iodo-1H-indazole-6-carbaldehyde from 1H-Indazole-6-carbaldehyde

3-Iodo-1H-indazole-6-carbaldehyde can be prepared directly from 1H-indazole-6-carbaldehyde via electrophilic iodination. Patent literature documents a synthetic procedure using K2CO3 in DMF solvent yielding the target compound at 78.5% isolated yield [1]. This established synthetic route demonstrates that the compound is accessible from the commercially available non-iodinated precursor with good efficiency, supporting its use as a synthetic building block in multi-step sequences.

Synthesis yield Iodination Precursor preparation Reaction optimization

Optimal Research and Industrial Applications for 3-Iodo-1H-indazole-6-carbaldehyde (CAS 944904-42-1)


Medicinal Chemistry: PLK4 and TTK Kinase Inhibitor Lead Optimization Programs

Research groups developing polo-like kinase 4 (PLK4) or TTK protein kinase inhibitors for oncology applications should prioritize 3-iodo-1H-indazole-6-carbaldehyde as a key synthetic intermediate. The scaffold provides entry to indazole-based inhibitors that have demonstrated sub-nanomolar PLK4 potency (IC50 < 0.1 nM) and single-digit micromolar antiproliferative activity against neuroblastoma, breast cancer, and non-small cell lung cancer cell lines [1]. The C3-iodo-6-carbaldehyde substitution pattern is explicitly claimed in patent literature as a precursor to kinase inhibitors with validated anticancer activity against breast, colon, and ovarian cancer cells [2].

Synthetic Methodology: Palladium-Catalyzed C-3 Cross-Coupling for Indazole Diversification

For synthetic chemistry groups building indazole-focused compound libraries or developing structure-activity relationship (SAR) studies, 3-iodo-1H-indazole-6-carbaldehyde enables three orthogonal cross-coupling chemistries from a single scaffold: Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (up to 85% yield under microwave conditions), Sonogashira coupling with terminal alkynes for 3-alkynylindazole synthesis, and subsequent functionalization at the C6-aldehyde via reductive amination or condensation [1][2]. The unprotected indazole NH does not require protection prior to coupling, streamlining synthetic workflows [1].

Chemical Biology: 2-Aza Tryptamine Precursor Synthesis via Sonogashira Alkynylation

3-Iodo-1H-indazole-6-carbaldehyde serves as an electrophilic partner for Sonogashira cross-coupling with terminal alkynes, providing a synthetic route to 3-alkynylindazoles that can be further transformed into 2-aza tryptamine derivatives. The C3-iodo group offers optimal oxidative addition reactivity with palladium catalysts, enabling efficient C-C bond formation under mild conditions [1]. The C6-aldehyde provides an orthogonal functional handle for downstream diversification, enabling the construction of complex indazole-based molecular architectures.

Process Chemistry: In-House Preparation from Readily Available Precursor

In scenarios where commercial supply of 3-iodo-1H-indazole-6-carbaldehyde is constrained or cost-prohibitive, process chemistry groups can prepare the compound in-house from 1H-indazole-6-carbaldehyde via electrophilic iodination, achieving 78.5% isolated yield using K2CO3 in DMF [1]. This established synthetic route provides supply chain flexibility while maintaining access to the unique C3-iodo-C6-aldehyde bifunctional scaffold for downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-1H-indazole-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.